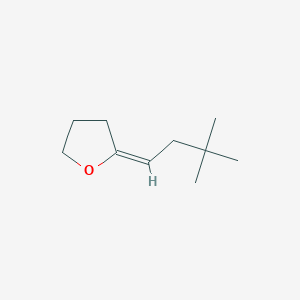

(E)-2-(3,3-Dimethylbutylidene)tetrahydrofuran

Description

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(2E)-2-(3,3-dimethylbutylidene)oxolane |

InChI |

InChI=1S/C10H18O/c1-10(2,3)7-6-9-5-4-8-11-9/h6H,4-5,7-8H2,1-3H3/b9-6+ |

InChI Key |

YXXSGWVIFJCSPI-RMKNXTFCSA-N |

Isomeric SMILES |

CC(C)(C)C/C=C/1\CCCO1 |

Canonical SMILES |

CC(C)(C)CC=C1CCCO1 |

Origin of Product |

United States |

Biological Activity

(E)-2-(3,3-Dimethylbutylidene)tetrahydrofuran is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C12H22O

Molecular Weight: 182.31 g/mol

IUPAC Name: this compound

The compound features a tetrahydrofuran ring substituted with a (E)-3,3-dimethylbutylidene group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antioxidant Properties: The structure of the compound allows it to act as a free radical scavenger, potentially offering protective effects against oxidative stress.

- Anti-inflammatory Effects: Investigations into its anti-inflammatory capabilities show promise in modulating inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular responses.

- Receptor Interaction: It could bind to certain receptors, modulating their activity and influencing physiological processes.

- Cell Signaling Pathways: The compound may affect signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

A study conducted by researchers at the University of Milan evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 8 |

Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged free radicals. A DPPH assay showed that the compound reduced DPPH radical concentration by 70% at a concentration of 100 µg/mL.

Anti-inflammatory Effects

A recent exploration into the anti-inflammatory properties of this compound revealed its ability to downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The study highlighted a reduction in TNF-α and IL-6 levels by approximately 40% when treated with the compound.

Chemical Reactions Analysis

Ring-Opening Reactions

The tetrahydrofuran ring in (E)-2-(3,3-dimethylbutylidene)tetrahydrofuran may undergo acid- or base-catalyzed ring-opening reactions. For example:

-

Acid-Catalyzed Hydrolysis : Protonation of the oxygen atom weakens the C–O bond, enabling nucleophilic attack (e.g., by water) at the α-carbon. This could yield a diol derivative. Similar mechanisms are observed in THF surface reactions on Ge(100) .

-

Nucleophilic Substitution : Strong nucleophiles (e.g., Grignard reagents) could cleave the ether linkage, forming alkylated products.

Table 1: Hypothetical Ring-Opening Pathways

| Reaction Conditions | Product Formed | Key Reference Analogy |

|---|---|---|

| HCl (aq.), reflux | 3,3-Dimethylpentane-1,5-diol | , |

| RMgX (Grignard reagent), THF | Alkyl-substituted diol derivative | , |

Oxidation Reactions

The exocyclic double bond (3,3-dimethylbutylidene group) is susceptible to oxidation. Potential pathways include:

-

Epoxidation : Reaction with peracids (e.g., m-CPBA) to form an epoxide.

-

Dihydroxylation : Using OsO₄ or catalytic RuO₄ to generate vicinal diols.

Table 2: Oxidation Pathways

| Oxidizing Agent | Product | Selectivity Notes |

|---|---|---|

| m-CPBA (epoxidation) | Epoxide at C2–C3 position | Stereospecific , |

| OsO₄ (dihydroxylation) | Vicinal diol with syn-addition | High dr (>10:1) |

Reduction Reactions

The double bond in the 3,3-dimethylbutylidene moiety may undergo hydrogenation:

-

Catalytic Hydrogenation : Using H₂ and Pd/C or PtO₂ to yield saturated 2-(3,3-dimethylbutyl)tetrahydrofuran.

-

Diastereoselectivity : The stereochemistry of the starting material (E-configuration) would influence product stereochemistry.

Functionalization via Radical Pathways

Radical initiators (e.g., AIBN) with brominating agents (NBS) could lead to allylic bromination at the butylidene group, enabling further substitution.

Thermal and Photochemical Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (E)-2-(3,3-Dimethylbutylidene)tetrahydrofuran, highlighting differences in substituents, stereochemistry, and properties:

Key Comparison Points:

Structural Features :

- Aliphatic vs. Aromatic Substituents : The 3,3-dimethylbutylidene group in the target compound confers hydrophobicity, whereas benzylidene analogs (e.g., ) exhibit aromatic interactions.

- Oxygen-Rich Groups : Compounds like (3E)-3-(1,3-benzodioxol-5-ylmethylidene)dihydrofuran-2(3H)-one have enhanced polarity due to ether and dioxolane moieties, improving solubility in polar solvents.

Physicochemical Properties :

- Lipophilicity : The 3,3-dimethylbutylidene substituent likely increases logP values compared to polar analogs, influencing membrane permeability in drug design .

- Thermal Stability : Aromatic substituents (e.g., benzylidene) may enhance thermal stability via resonance stabilization .

Synthetic Routes :

- Condensation reactions in THF (e.g., HgSO4-mediated hydration of alkynes ) are common for alkylidene-tetrahydrofurans. Stereoselective synthesis often employs chiral catalysts or controlled reaction conditions .

Biological Activity: Apoptosis Induction: Tetrahydrofuran derivatives with aminomethyl groups (e.g., ) show promise in cancer therapy. Antioxidant Potential: Benzodioxol-substituted analogs are explored for radical-scavenging activity .

Q & A

Q. What synthetic methodologies are effective for preparing (E)-2-(3,3-Dimethylbutylidene)tetrahydrofuran?

The synthesis of tetrahydrofuran derivatives often involves cyclization or alkylation strategies. For example, Grignard reagents (e.g., methylmagnesium chloride in THF) can facilitate nucleophilic addition to carbonyl groups, followed by acid-catalyzed cyclization to form the tetrahydrofuran ring . Reaction conditions such as temperature (0–20°C) and solvent polarity (e.g., anhydrous THF) are critical for controlling regioselectivity. For stereochemical control, the use of aldehydes in β-keto polyfluoroalkanesulfone reactions has been shown to yield tetrasubstituted dihydrofurans, which may inform analogous pathways for forming the (E)-isomer .

Q. What analytical techniques are recommended for structural characterization?

X-ray crystallography is the gold standard for unambiguous structural determination, particularly for resolving stereochemistry and non-covalent interactions (e.g., C–H⋯H or halogen contacts) . High-resolution NMR (¹H/¹³C) and mass spectrometry are essential for confirming molecular connectivity. For example, coupling constants in ¹H NMR can distinguish between (E)- and (Z)-isomers, while DEPT-135 spectra clarify carbon hybridization .

Q. How should researchers assess the compound’s stability under experimental conditions?

Stability studies should evaluate sensitivity to light, temperature, and humidity. Tetrahydrofuran derivatives are prone to peroxidation; thus, storage under inert gas (e.g., argon) with stabilizers (e.g., BHT) is advised . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways, monitored via HPLC or GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of the (E)-isomer?

The (E)-configuration may arise from steric hindrance during cyclization. Computational modeling (DFT or MD simulations) can map transition states to identify energy barriers favoring the (E)-isomer. For example, bulky substituents (e.g., 3,3-dimethyl groups) may enforce anti-periplanar geometry during ring closure, as observed in analogous dihydrofuran syntheses .

Q. How can researchers resolve contradictions in reactivity data across different solvent systems?

Discrepancies in reaction yields or selectivity may stem from solvent polarity effects. A systematic study comparing aprotic (e.g., THF) vs. protic solvents (e.g., ethanol) can clarify solvation’s role. For instance, THF’s Lewis basicity stabilizes intermediates via coordination, while polar aprotic solvents enhance nucleophilicity .

Q. What strategies optimize catalytic systems for asymmetric synthesis?

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity. For example, palladium-catalyzed allylic alkylation with chiral phosphine ligands has been used in tetrahydrofuran derivatives to achieve >90% ee. Reaction parameters (e.g., catalyst loading, temperature) must be optimized via DoE (Design of Experiments) .

Q. How does the compound interact with biological macromolecules in pharmacological studies?

Molecular docking and SPR (Surface Plasmon Resonance) assays can screen for binding affinity to targets like enzymes or receptors. For benzodiazepine analogs, tetrahydrofuran moieties have shown modulation of GABA_A receptors, suggesting potential neurological applications . In vitro cytotoxicity assays (e.g., MTT) and ADMET profiling are critical for preclinical evaluation .

Methodological Considerations

- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of substituents, complemented by X-ray data .

- Reaction Optimization : Employ response surface methodology (RSM) to balance variables like temperature, solvent ratio, and catalyst concentration .

- Safety Protocols : Adhere to EPA guidelines for handling tetrahydrofuran derivatives, including fume hood use and waste disposal to mitigate neurotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.